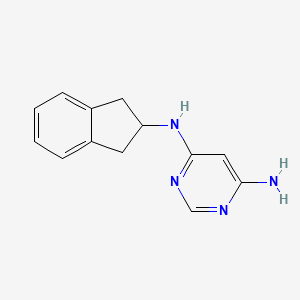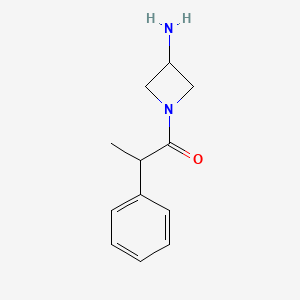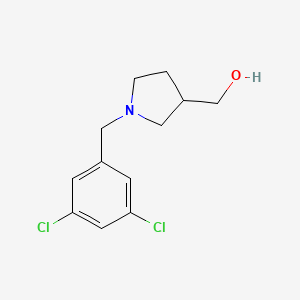![molecular formula C11H13BrO3 B1474968 [1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol CAS No. 1668584-77-7](/img/structure/B1474968.png)
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol
Descripción general
Descripción
1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol (1-BMPCM) is an organic compound with a variety of uses in scientific research and laboratory experiments. It is a halogenated phenol derivative with a three-membered ring, and is often used as a reagent in organic synthesis. This compound has been used in a variety of scientific studies, including the synthesis of various compounds, the study of enzyme inhibition, and the investigation of the effects of various compounds on the body.
Mecanismo De Acción
The mechanism of action of [1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including xanthine oxidase and cyclooxygenase. Additionally, it has been found to have antioxidant and anti-inflammatory properties. It is also believed to affect the levels of cholesterol and triglycerides in the body, though the exact mechanism is not yet known.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. In rats, it has been found to decrease the levels of cholesterol and triglycerides in the blood. Additionally, it has been found to reduce the activity of xanthine oxidase and cyclooxygenase, two enzymes involved in the metabolism of purines and arachidonic acid, respectively. It has also been found to have antioxidant and anti-inflammatory properties, as well as to inhibit the formation of advanced glycation end products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol has several advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and is not toxic. Additionally, it is relatively inexpensive and is not prone to oxidation. However, one of the main limitations is that it is not very soluble in water and is not very stable in solution.
Direcciones Futuras
There are several potential future directions for research involving [1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol. One potential direction is to further study its effects on the levels of cholesterol and triglycerides in the body, as well as its effects on other metabolic processes. Additionally, further research could be done to determine the exact mechanism of action of this compound and to investigate its potential therapeutic applications. Furthermore, further research could be done to explore its potential uses in drug development and to investigate its potential as an antioxidant and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol has been used in a variety of scientific studies. It has been used in the synthesis of various compounds, such as 1-benzyl-4-chloro-2-methoxy-5-methyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid and 2-methoxy-4-bromo-5-methyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid. It has also been used to study enzyme inhibition, as it has been found to inhibit the activities of several enzymes, such as xanthine oxidase and cyclooxygenase. Additionally, it has been used to investigate the effects of various compounds on the body, such as the effects of this compound on the levels of cholesterol and triglycerides in rats.
Propiedades
IUPAC Name |
[1-(4-bromo-2-methoxyphenoxy)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-10-6-8(12)2-3-9(10)15-11(7-13)4-5-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPPZPMTYOFEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-5-yl]-1-piperidinecarboxylate](/img/structure/B1474888.png)







![7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1474899.png)


